

Application Notes and Protocols: O-304 in Metabolic Disease Research

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Compound of Interest

Compound Name: O-304

Cat. No.: B609697

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Audience: Researchers, scientists, and drug development professionals.

Introduction

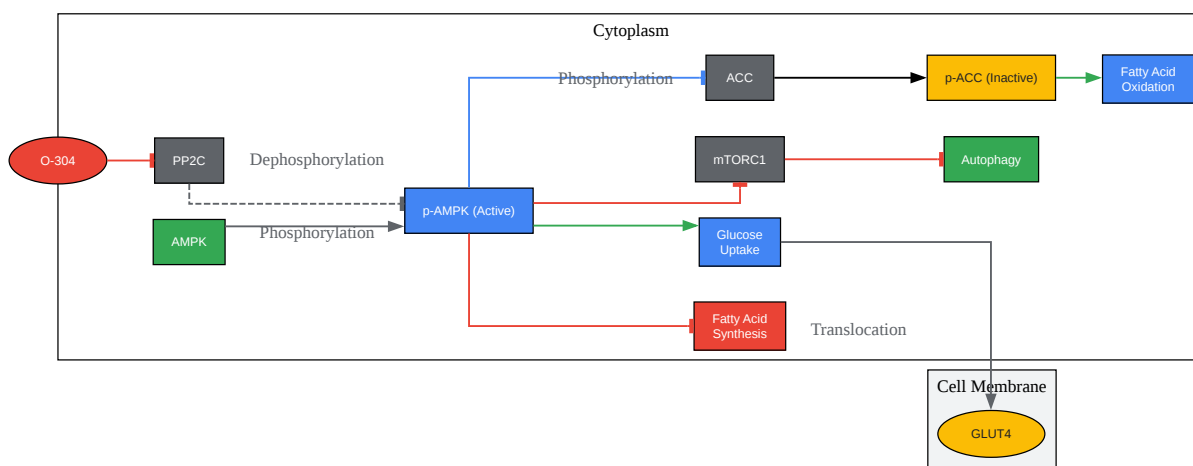
O-304 is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator.[1][2] As a master regulator of cellular and organismal energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases.[3][4] AMPK activity is known to decline with age, obesity, and physical inactivity.[3] **O-304** has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D), obesity, fatty liver disease, and associated cardiovascular complications. These notes provide an overview of **O-304**'s mechanism of action, applications in metabolic disease research, and detailed protocols for its use in key experiments.

Mechanism of Action

O-304 is a direct AMPK activator. Its primary mechanism involves increasing AMPK activity by suppressing the dephosphorylation of the catalytic alpha-subunit at threonine-172 (p-T172) by protein phosphatase 2C (PP2C). This action sustains the activated state of AMPK, leading to a cascade of downstream effects that improve metabolic health. Notably, this mechanism does not deplete cellular ATP levels.

Furthermore, recent studies have revealed that **O-304** also functions as a mitochondrial uncoupler. This dual mechanism promotes both insulin-independent glucose uptake and its subsequent utilization, preventing the accumulation of glycogen in skeletal muscle and heart

tissue—a common issue with other AMPK activators. By generating a metabolic demand, **O-304** mimics the effects of exercise, enhancing energy expenditure.



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Caption: O-304 Signaling Pathway.

Applications in Metabolic Disease Research

O-304 is a versatile tool for investigating various aspects of metabolic diseases.

- **Type 2 Diabetes (T2D):** **O-304** has been shown to improve glucose homeostasis by stimulating insulin-independent glucose uptake in skeletal muscle. It reduces hyperglycemia, hyperinsulinemia, and insulin resistance. Additionally, **O-304** helps preserve pancreatic β -cell function by reducing metabolic stress and promoting β -cell rest.

- **Obesity:** In diet-induced obese (DIO) animal models, **O-304** treatment leads to a reduction in body weight and fat mass. It also induces a metabolic switch from carbohydrate to fatty acid utilization as the primary energy source, suggesting an increase in overall energy expenditure.
- **Fatty Liver Disease (MASLD/NAFLD):** **O-304** has demonstrated efficacy in mitigating liver steatosis. It reduces hepatic de novo lipogenesis and increases lipid oxidation. Studies with the related compound ATX-304 showed diminished liver fibrosis and lower blood cholesterol levels.
- **Cardiovascular Complications:** **O-304** improves cardiovascular function. It has been shown to increase stroke volume, cardiac output, and peripheral microvascular perfusion in animal models and T2D patients. It also helps reduce blood pressure.
- **Diabetic Kidney Disease (DKD):** **O-304** shows potential for treating DKD. It has been observed to reduce the estimated glomerular filtration rate (eGFR) in both diabetic patients and obese non-diabetic subjects, a beneficial hemodynamic effect that may protect against hyperfiltration-induced kidney damage.

Data Presentation: Summary of O-304 Effects

Table 1: Effects of **O-304** in Preclinical Models (Mice)

Parameter	Model	O-304 Dose/Duration	Key Findings	Reference(s)
Body Weight & Fat	Diet-Induced Obese (DIO) hIAPPtg Mice	2 mg/g in diet for 6 weeks	Reverted established obesity and reduced body fat despite increased food intake.	
Glucose & Insulin	DIO CBA Mice	0.8 mg/g in diet for 7 weeks	Significantly reduced fasting glucose and insulin levels; improved HOMA-IR.	
Liver Fat	DIO CBA Mice	0.4, 0.8, 2 mg/g in diet for 7 weeks	Dose-dependently prevented and reduced hepatic steatosis.	
Skeletal Muscle Glucose Uptake	DIO CBA Mice	2 mg/g in diet for 2 weeks	Increased [^{18}F]-FDG uptake in calf and thigh muscles.	
Cardiac Function	DIO CBA Mice	0.8 and 2 mg/g in diet	Increased stroke volume and normalized heart rate.	

| Insulin Resistance | Aged Mice (lean) | 0.5 mg/g in diet for 6 months | Prevented and reverted age-associated hyperinsulinemia and insulin resistance. | |

Table 2: Effects of **O-304** in Human Clinical Trials

Parameter	Population	O-304 Dose/Duration	Key Findings	Reference(s)
Fasting Plasma Glucose	T2D Patients on Metformin	Not specified (Phase IIa)	Reduced fasting plasma glucose levels.	
Insulin Resistance (HOMA-IR)	T2D Patients on Metformin	Not specified (Phase IIa)	Reduced HOMA-IR, indicating improved insulin sensitivity.	
Microvascular Perfusion	T2D Patients on Metformin	Not specified (Phase IIa)	Improved peripheral microvascular perfusion in the calf muscle.	
Blood Pressure	T2D Patients on Metformin	Not specified (Phase IIa)	Reduced systemic blood pressure.	

| eGFR | T2D Patients & Obese non-diabetics | Not specified (Phase I & IIa) | Potently reduced eGFR through a rapid and reversible hemodynamic effect. | |

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from methodologies used to assess the insulin-independent effects of **O-304** on glucose uptake in skeletal muscle cells.

1. Materials and Reagents:

- L6 rat skeletal myoblasts
- DMEM (high glucose), FBS, Penicillin-Streptomycin
- Horse serum

- **O-304** (stock dissolved in DMSO)
- 2-Deoxy-D-[^3H]glucose or 2-Deoxy-D-[^{14}C]glucose
- Krebs-Ringer-HEPES (KRH) buffer
- Phloretin, Cytochalasin B
- Scintillation counter and fluid

2. Cell Culture and Differentiation:

- Culture L6 myoblasts in high-glucose DMEM with 10% FBS and 1% Pen-Strep.
- Seed cells into 12-well plates.
- Once confluent, induce differentiation by switching to DMEM with 2% horse serum.
- Maintain for 5-7 days until myotubes are formed, changing media every 48 hours.

3. **O-304** Treatment and Glucose Uptake:

- Wash differentiated myotubes twice with serum-free DMEM.
- Starve cells in serum-free DMEM for 2-4 hours.
- Pre-incubate cells with desired concentrations of **O-304** (e.g., 1-20 μM) or vehicle (DMSO) in KRH buffer for 30-60 minutes.
- Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[^3H]glucose (1 $\mu\text{Ci/mL}$) and unlabeled 2-Deoxy-D-glucose (10 μM).
- Incubate for 10 minutes at 37°C.
- Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin or cytochalasin B).
- Lyse the cells with 0.1 M NaOH.

- Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Use another aliquot of the lysate to determine protein concentration (e.g., via BCA assay) for normalization.

4. Data Analysis:

- Normalize radioactive counts to protein concentration.
- Express data as fold change relative to the vehicle-treated control group.
- Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes a typical study to assess the therapeutic effects of **O-304** on obesity and metabolic parameters in mice.

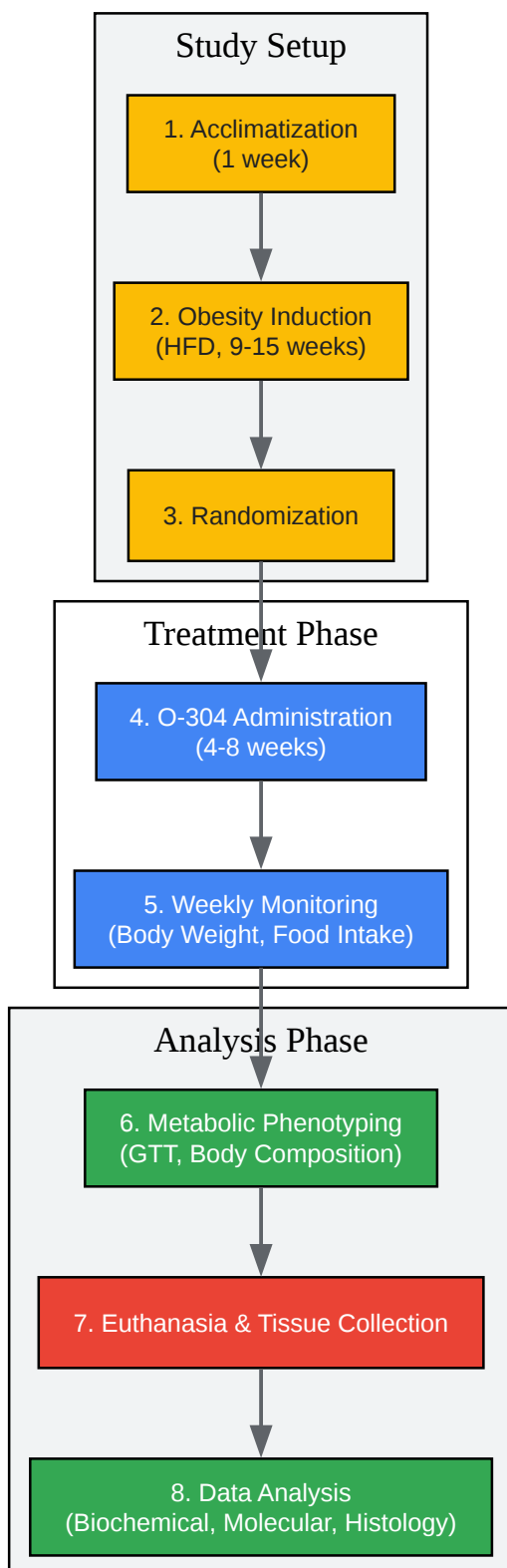
1. Animals and Diet:

- Male C57BL/6J or CBA mice (6-8 weeks old).
- High-Fat Diet (HFD, e.g., 60% kcal from fat).
- Standard chow diet (Control).
- **O-304** formulated into the HFD (e.g., 0.4, 0.8, or 2 mg/g of diet) or prepared for oral gavage (dissolved in 2% w/v methylcellulose).

2. Experimental Workflow:

- Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, 22°C) with ad libitum access to water and chow.
- Induction of Obesity: Feed mice an HFD for 9-15 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group remains on the standard chow diet.

- Treatment:
 - Randomize HFD-fed mice into treatment groups (e.g., Vehicle control, **O-304**).
 - Administer **O-304** either mixed in the HFD or via daily oral gavage (e.g., 100 mg/kg).
 - Continue treatment for 4-8 weeks.
- Monitoring:
 - Measure body weight and food intake weekly.
 - Monitor fasting blood glucose and insulin levels bi-weekly from tail vein blood.
- Metabolic Phenotyping (Final Week):
 - Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
 - Body Composition: Analyze fat and lean mass using EchoMRI or DEXA scan.
- Terminal Procedures:
 - At the end of the study, euthanize mice after fasting.
 - Collect blood for final analysis of plasma insulin, lipids, etc.
 - Harvest tissues (liver, skeletal muscle, heart, adipose tissue) and snap-freeze in liquid nitrogen or fix in formalin for histology and molecular analysis (e.g., Western blotting for p-AMPK, gene expression analysis).



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